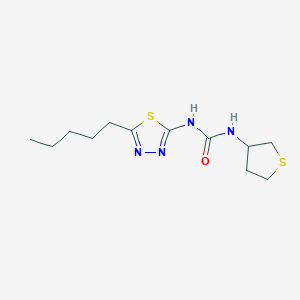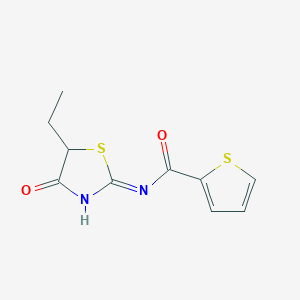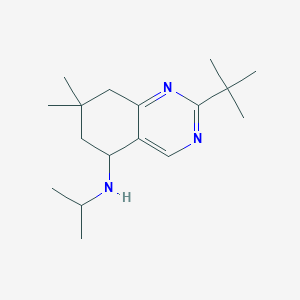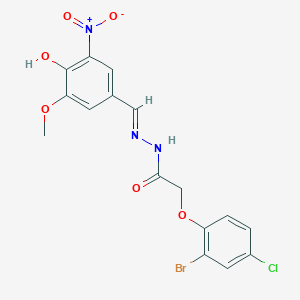
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea, also known as PTUP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PTUP belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities. In
作用机制
The mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in cancer invasion and metastasis, and their inhibition by this compound may contribute to its anti-cancer effects. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest at the G1 phase and apoptosis by activating caspase-3 and -9. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. In models of inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in models of Alzheimer's and Parkinson's diseases.
实验室实验的优点和局限性
One advantage of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea is its broad range of potential therapeutic applications, which makes it a promising candidate for drug development. This compound has also been shown to have low toxicity in vitro and in vivo, which is a desirable characteristic for a potential drug candidate. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for research on N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of this compound with other drugs or therapies. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects, as well as its potential therapeutic applications in other fields such as cardiovascular and metabolic diseases. Overall, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
合成方法
The synthesis of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea involves the reaction of 2-amino-5-pentyl-1,3,4-thiadiazole with tetrahydro-3-thiophenecarboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
科学研究应用
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been investigated for its neuroprotective effects in models of Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
1-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(thiolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS2/c1-2-3-4-5-10-15-16-12(19-10)14-11(17)13-9-6-7-18-8-9/h9H,2-8H2,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPNYWHDIAMAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)NC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-dimethyl-6-({2-[(5-propyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6013742.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013761.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]propanamide](/img/structure/B6013765.png)
![ethyl {2-methoxy-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B6013771.png)
![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-1,3-benzenediol](/img/structure/B6013781.png)

![2'-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6013794.png)
![methyl 2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B6013796.png)

![7-(2-chloro-6-fluorobenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6013811.png)

![1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile](/img/structure/B6013826.png)
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6013832.png)
![ethyl [2-({amino[(4-ethoxyphenyl)imino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6013834.png)
